2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound with the molecular formula and a molecular weight of approximately 420.28 g/mol. This compound belongs to the class of acridine derivatives, characterized by a fused ring structure that includes both aromatic and aliphatic components. The presence of bromine substituents at the 2 and 7 positions and a para-bromophenyl group at the 10 position contributes to its unique chemical properties and potential biological activities.
The chemical behavior of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine can be categorized into several types of reactions:
Research indicates that acridine derivatives, including 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, exhibit a range of biological activities. These include:
The synthesis of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves several key steps:
The applications of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine span various fields:
Interaction studies involving 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine focus on its binding affinity with biomolecules such as DNA and proteins. These studies reveal insights into how this compound may exert its biological effects through mechanisms like:
Several compounds share structural similarities with 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine | 1319720-64-3 | 0.98 |
| 2-Bromo-9,9-dimethyl-9,10-dihydroacridine | 1443680-94-1 | 0.95 |
| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | 1333316-35-0 | 0.95 |
| N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline | 60891-64-7 | 0.83 |
The unique feature of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine lies in its specific bromination pattern and substitution at the phenyl position which enhances its biological activity compared to other similar compounds.
The synthesis of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine requires sophisticated halogenation strategies to achieve selective bromine incorporation at multiple positions [1]. Electrophilic aromatic substitution remains the primary mechanism for introducing bromine atoms into acridine derivatives, with regioselectivity being governed by the electronic properties of the heterocyclic system [2].
Direct bromination of acridine derivatives using molecular bromine in concentrated sulfuric acid has been demonstrated to produce predominantly 2- and 4-substituted compounds [1]. In concentrated sulfuric acid medium, the 4-isomer predominates, while in glacial acetic acid, the 2-isomer becomes the major product [1]. This solvent-dependent regioselectivity provides a foundation for controlling bromination patterns in multi-brominated acridine systems.
N-bromosuccinimide has emerged as a superior brominating agent for heterocyclic compounds, offering enhanced regioselectivity compared to molecular bromine [3] [4]. Recent developments in aromatic bromination using lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide have demonstrated improved reactivity and complete regioselectivity under aqueous conditions at room temperature [3] [4]. The computational studies reveal that Lewis basic additives interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer [3].
The introduction of multiple bromine substituents requires careful consideration of electronic effects and steric hindrance [5]. The first bromination typically occurs at the most activated position, which subsequently influences the regioselectivity of subsequent bromination reactions [2]. For acridine systems, the nitrogen heteroatom creates electron-deficient conditions that direct electrophilic substitution to specific positions on the aromatic rings [1].
Temperature control during bromination reactions is critical for achieving optimal yields and selectivity [6]. Process intensification studies have shown that residence times as low as 15 seconds can achieve complete conversion when proper temperature control is maintained, with optimal conditions typically ranging from 50-65°C [6].
Palladium-catalyzed cross-coupling reactions represent essential methodologies for constructing complex brominated acridine derivatives, particularly for introducing the 4-bromophenyl substituent at the 10-position [7] [8] [9]. The Suzuki-Miyaura coupling reaction is particularly valuable for forming carbon-carbon bonds between brominated acridine precursors and arylboronic acids [9] [10].
The Suzuki coupling mechanism involves three key steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond [9] [10]. For brominated acridine substrates, palladium complexes with biaryl phosphine ligands, such as BrettPhos, have demonstrated superior performance in coupling reactions with sterically hindered substrates [11].
The reaction typically requires a palladium catalyst, base, and proceeds under mild conditions with excellent functional group tolerance [8] [9]. Recent advances in aqueous cross-coupling strategies have enabled environmentally friendly reaction conditions while maintaining high yields [12]. Optimization studies have shown that reaction conditions of 80°C with sodium tert-butoxide as base provide quantitative yields for challenging substrates [13].
For the introduction of nitrogen-containing substituents, Buchwald-Hartwig amination provides an effective method for forming carbon-nitrogen bonds [13] [11]. This palladium-catalyzed process enables the coupling of aryl bromides with amines under basic conditions, offering excellent substrate scope and functional group tolerance [13].
The use of pre-formed palladium precatalysts, particularly those containing biaryl phosphine ligands, has significantly improved the efficiency of these transformations [11]. Recent developments have focused on optimizing reaction conditions for ortho-substituted aryl halides, which are particularly relevant for brominated acridine systems [11].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80-100°C | Critical for reactivity [13] |
| Base | Sodium tert-butoxide | Essential for transmetalation [9] |
| Catalyst Loading | 2-5 mol% | Sufficient for completion [8] |
| Reaction Time | 12-24 hours | Required for sterically hindered substrates [11] |
| Solvent | Toluene or dioxane | Affects substrate solubility [8] |
The purification of multi-brominated acridine derivatives requires specialized chromatographic and crystallization techniques due to their unique physicochemical properties [14] [15]. Flash column chromatography remains the primary method for initial purification, followed by recrystallization for obtaining analytically pure materials [16] [17].
Silica gel flash chromatography using gradient elution provides effective separation of brominated acridine derivatives [17] [18]. The optimal solvent systems typically involve hexane-ethyl acetate or hexane-acetone gradients, with acetone often providing superior peak shapes for polar compounds [18]. Column loading should not exceed 2-5% of the silica gel weight to maintain separation efficiency [19].
The selection of appropriate Rf values between 0.2 and 0.3 is crucial for achieving optimal separation [19]. For complex mixtures, gradient elution techniques are essential, starting with low polarity solvents and gradually increasing polarity throughout the purification process [17] [18].
Recrystallization protocols for brominated acridine derivatives typically employ polar protic solvents such as ethanol or methanol [14]. The general procedure involves dissolving the crude product in hot solvent, followed by slow cooling to promote crystal formation [20]. The use of mixed solvent systems, such as ethanol-water or methanol-diethyl ether, can improve crystal quality and yield [21].
Temperature control during crystallization is critical, with optimal results obtained when the solution is heated to achieve complete dissolution, then cooled gradually to room temperature or below [20]. Multiple recrystallizations may be necessary to achieve the required purity for analytical characterization [14].
Reverse-phase high-performance liquid chromatography using acetonitrile-water mobile phases provides effective analytical methods for brominated acridine derivatives [15] [22]. The use of Newcrom R1 columns with low silanol activity has been specifically optimized for acridine compounds [15] [22]. Mobile phase composition typically consists of acetonitrile, water, and phosphoric acid, with gradient elution providing baseline resolution [15].
For mass spectrometry-compatible applications, formic acid can replace phosphoric acid in the mobile phase [15]. The method is scalable for preparative separations and suitable for pharmacokinetic studies [15].
The scale-up of multi-brominated acridine synthesis presents significant challenges related to heat management, reagent handling, and process intensification [23] [24] [25]. Industrial-scale bromination requires careful consideration of safety protocols and process optimization to maintain yield and selectivity [23] [26].
Large-scale bromination reactions are highly exothermic, requiring efficient heat transfer systems to maintain optimal reaction temperatures [24] [26]. Continuous flow systems have emerged as effective solutions, providing superior heat and mass transfer compared to traditional batch processes [24] [6]. The use of microstructured reactors enables precise temperature control and reduces the risk of thermal runaway reactions [25].
Process intensification through continuous flow has demonstrated remarkable improvements in productivity, with space-time yields reaching 82 kilograms per liter per hour for optimized systems [26] [6]. The reduction in process mass intensity from 13.25 to 4.33 through optimization highlights the potential for environmentally sustainable large-scale synthesis [6].
| Scale Factor | Laboratory | Pilot Scale | Industrial |
|---|---|---|---|
| Batch Size | 1-10 g | 100-1000 g | >10 kg [23] |
| Reaction Time | 2-24 hours | 0.5-4 hours | 15-60 minutes [26] |
| Temperature Control | ±2°C | ±1°C | ±0.5°C [24] |
| Yield Maintenance | >90% | >85% | >80% [23] |
| Process Mass Intensity | 10-20 | 5-10 | <5 [6] |
Scale-up synthesis must address environmental impact through reduced solvent usage and waste generation [25] [6]. The development of organic solvent-free processes has demonstrated significant improvements in process mass intensity while maintaining high yields [6]. The use of recyclable reagents and in-situ generation of reactive intermediates contributes to more sustainable large-scale processes [25].
The solubility characteristics of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine are fundamentally influenced by its highly brominated aromatic structure and the presence of the nitrogen-containing acridine backbone. The compound exhibits molecular formula C21H16Br3N with a molecular weight of 522.1 g/mol [1] [2], which significantly impacts its dissolution behavior across different solvent systems.
Polar Protic Solvent Interactions
In polar protic solvents such as water, methanol, and ethanol, the compound demonstrates exceptionally poor solubility. This behavior arises from the extensive hydrophobic character imparted by the three bromine substituents and the large aromatic π-system. The presence of multiple bromine atoms at positions 2, 7, and on the phenyl ring creates a highly electronegative surface that resists favorable interactions with protic solvents [3]. Similar acridine derivatives have shown comparable solubility limitations, with water solubility typically remaining below 0.1 mg/mL at room temperature [4] [5].
Polar Aprotic Solvent Compatibility
The compound exhibits significantly enhanced solubility in polar aprotic solvents, particularly dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone. These solvents provide favorable solvation through dipole-dipole interactions with the electron-deficient aromatic system without competing hydrogen bonding interactions [6] [7]. The nitrogen center in the acridine ring can participate in weak coordination with these solvents, further enhancing dissolution. Based on structural analogies with related acridine derivatives, solubility values in DMSO are estimated to exceed 50 mg/mL at ambient temperature [4].
Solvent Parameter Correlations
The dissolution behavior correlates strongly with empirical solvent parameters, particularly the Kamlet-Taft parameters. The compound shows preference for solvents with high dipolarity/polarizability (π*) values and moderate hydrogen bond accepting ability (β), while exhibiting reduced solubility in solvents with high hydrogen bond donating ability (α). This pattern aligns with the electron-deficient nature of the brominated aromatic system [6].
| Solvent Type | Solvent Examples | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Poor to Very Poor | High hydrophobicity due to multiple aromatic rings and bromine atoms |
| Polar Aprotic | DMF, DMSO, Acetone | Good to Excellent | Favorable interactions with electron-deficient aromatic system |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Moderate | Limited solubility due to polar nitrogen center |
| Halogenated | Dichloromethane, Chloroform | Good | Compatible with halogenated structure |
The thermal stability profile of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine reflects the combined influence of the stable acridine backbone and the thermally labile carbon-bromine bonds. Thermal analysis reveals distinct decomposition stages corresponding to different structural components.
Initial Thermal Events
The onset of thermal decomposition typically occurs in the temperature range of 200-250°C, primarily involving the weakening and initial cleavage of carbon-bromine bonds [8] [9]. This temperature range is consistent with other brominated aromatic compounds, where the bromine atoms represent the most thermally vulnerable sites. The bromine atoms at positions 2 and 7 on the acridine ring system exhibit slightly different thermal labilities due to their distinct electronic environments, with the 2-position bromine showing marginally lower stability due to increased electron density from the nitrogen lone pair [10].
Major Decomposition Phase
The principal thermal decomposition occurs between 350-400°C, involving multiple simultaneous processes. The primary decomposition products include hydrogen bromide (HBr) and molecular bromine (Br2) through direct debromination reactions [11] [10]. The 4-bromophenyl substituent undergoes parallel decomposition, contributing additional HBr and phenyl radicals to the volatile product mixture. During this phase, the acridine backbone maintains relative stability due to its aromatic stabilization energy, which is comparable to that observed in related nitrogen heterocycles [12].
Decomposition Mechanism Pathways
The thermal decomposition follows multiple competing pathways. The predominant mechanism involves radical chain processes initiated by homolytic cleavage of carbon-bromine bonds, generating bromine radicals that can abstract hydrogen from methyl groups or propagate through the aromatic system [9]. A secondary pathway involves ionic elimination reactions, particularly under conditions where trace moisture or other polar species are present, leading to the formation of substituted acridines and hydrogen bromide [11].
The 9,9-dimethyl substituents provide additional complexity to the decomposition profile. These methyl groups can undergo hydrogen abstraction reactions with bromine radicals, forming methyl radicals that subsequently combine or abstract hydrogen from other molecules. This process contributes to the formation of complex hydrocarbon fragments in the decomposition products [10].
| Parameter | Estimated Value | Basis for Estimation |
|---|---|---|
| Initial Decomposition Temperature | 200-250°C | Similar brominated aromatics [8] [9] |
| Major Decomposition Temperature | 350-400°C | Acridine backbone stability [12] |
| Decomposition Products (Primary) | HBr, Br2 | Typical halide elimination [11] [10] |
| Decomposition Products (Secondary) | Brominated aromatics | Aromatic fragmentation patterns |
| Weight Loss at 300°C | < 5% | Good thermal stability expected |
| Weight Loss at 500°C | 20-40% | Moderate decomposition expected |
The electrochemical properties of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine are dominated by the electron-deficient nature of the extensively brominated acridine system. The presence of three bromine substituents significantly modifies the redox behavior compared to unsubstituted acridine derivatives.
Reduction Processes
The compound exhibits multiple reduction processes reflecting the different electroactive sites within the molecule. The primary reduction occurs at the acridine nitrogen center, where the electron-deficient aromatic system readily accepts electrons [13] [14]. The nitrogen atom in acridine derivatives typically shows reduction potentials in the range of -1.2 to -1.8 V versus standard calomel electrode (SCE), but the presence of electron-withdrawing bromine substituents shifts these potentials to more positive values [15].
The bromine substituents contribute additional reduction waves corresponding to reductive debromination processes. These typically occur at more negative potentials, around -2.0 to -2.5 V versus SCE, and involve the formation of carbon-centered radicals through cleavage of carbon-bromine bonds [16]. The 4-bromophenyl group provides an independent electroactive site with reduction characteristics similar to other para-substituted bromobenzenes.
Oxidation Behavior
Oxidation processes in this compound are significantly influenced by the electron-withdrawing effects of the bromine substituents. The acridine nitrogen typically undergoes oxidation to form radical cation species, but the presence of multiple bromine atoms increases the oxidation potential substantially [14]. The estimated oxidation potential is shifted positively by approximately 0.3-0.5 V compared to unsubstituted acridine derivatives, placing it in the range of +1.8 to +2.2 V versus SCE.
The oxidation mechanism likely involves initial electron removal from the nitrogen lone pair, followed by delocalization of the positive charge throughout the aromatic system. The bromine substituents stabilize this radical cation intermediate through their electron-withdrawing inductive effects, but may also provide alternative oxidation pathways through bromine atom elimination at higher potentials [14].
Electrochemical Kinetics
The electron transfer kinetics are influenced by the substantial molecular size and the presence of multiple redox-active sites. Cyclic voltammetry studies of similar acridine derivatives indicate quasi-reversible behavior for the primary nitrogen-centered redox processes, with heterogeneous electron transfer rate constants typically in the range of 10⁻³ to 10⁻² cm/s [13] [16]. The bromine-centered processes generally exhibit more irreversible characteristics due to the chemical instability of the resulting radical intermediates.
The photophysical characteristics of 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine arise from the extended π-conjugated system modified by heavy atom effects from the bromine substituents. The compound's optical properties reflect both the inherent acridine chromophore characteristics and the perturbations introduced by halogen substitution.
Electronic Absorption Characteristics
The UV-Vis absorption spectrum exhibits multiple absorption bands corresponding to different electronic transitions within the molecule. The primary absorption features arise from π-π* transitions within the acridine backbone, typically observed in the range of 350-400 nm for unsubstituted acridine derivatives [17] [5]. The presence of bromine substituents induces bathochromic shifts due to their electron-withdrawing effects and the increased conjugation with the aromatic system.
The 4-bromophenyl substituent contributes additional absorption features through charge transfer interactions with the acridine core. These charge transfer bands typically appear at longer wavelengths, potentially extending the absorption profile into the visible region around 400-450 nm [17]. The exact position and intensity of these bands depend on the relative energy levels of the donor and acceptor orbitals involved in the transition.
Heavy Atom Effects on Photophysics
The three bromine atoms significantly influence the photophysical behavior through heavy atom effects, which enhance spin-orbit coupling and facilitate intersystem crossing processes [15] [18]. This results in increased triplet state population and modified fluorescence characteristics compared to non-halogenated acridine derivatives. The enhanced intersystem crossing typically reduces fluorescence quantum yields while increasing phosphorescence contributions, particularly at low temperatures or in rigid matrices.
Fluorescence Properties
The fluorescence characteristics are substantially modified by the bromine substituents. While parent acridine exhibits moderate fluorescence with quantum yields around 0.1-0.3 in organic solvents [17] [18], the extensively brominated derivative is expected to show significantly reduced fluorescence efficiency due to heavy atom quenching effects. The fluorescence emission, if observable, would likely appear in the blue-green region (450-500 nm) with microsecond to nanosecond lifetimes depending on the solvent environment and temperature [18].
Solvent-Dependent Spectroscopic Behavior
The absorption and emission characteristics show strong solvent dependence, particularly in polar aprotic solvents where the compound exhibits enhanced solubility [17]. Polar solvents can stabilize charge transfer excited states, leading to additional spectroscopic features and modified emission properties. The nitrogen center in the acridine ring can participate in specific solvation interactions, particularly with hydrogen bond accepting solvents, which further modulate the photophysical behavior [3] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H16Br3N | [1] [2] |
| Molecular Weight (g/mol) | 522.1 | [1] [2] |
| CAS Number | 880771-61-9 | [19] |
| IUPAC Name | 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine | [1] |
| Melting Point (°C) | Not determined | Estimated based on similar compounds |
| Boiling Point (°C) | Not determined | Estimated based on similar compounds |
| Appearance | Solid | Commercial supplier data |
| Solubility in Water | Poorly soluble | Estimated based on structure |
| Solubility in Organic Solvents | Soluble in polar aprotic solvents | Based on acridine solubility patterns [4] [5] |
| LogP (Octanol-Water Partition) | High (estimated > 4.0) | Estimated from structure |
| Thermal Decomposition Onset (°C) | Above 200°C (estimated) | Based on brominated aromatics [9] [10] |
| UV-Vis Absorption Maximum (nm) | Not determined | Literature gap |
| Fluorescence Emission Maximum (nm) | Not determined | Literature gap |
| Electrochemical Reduction Potential (V vs SCE) | Not determined | Literature gap |
| Electrochemical Oxidation Potential (V vs SCE) | Not determined | Literature gap |